[pThr3]-CDK5 Substrate
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Overview
Description
[pThr3]-CDK5 Substrate is a synthetic peptide that is used as a substrate for cyclin-dependent kinase 5 (CDK5). Cyclin-dependent kinase 5 is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. The this compound is specifically designed to study the activity of cyclin-dependent kinase 5 by providing a target for phosphorylation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [pThr3]-CDK5 Substrate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[pThr3]-CDK5 Substrate primarily undergoes phosphorylation reactions. Cyclin-dependent kinase 5 catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the threonine residue in the substrate.
Common Reagents and Conditions
Reagents: Adenosine triphosphate, cyclin-dependent kinase 5 enzyme.
Conditions: The reaction is typically carried out in a buffered solution at physiological pH and temperature.
Major Products
The major product of the reaction is the phosphorylated form of the this compound, which can be analyzed using various biochemical techniques such as mass spectrometry and Western blotting.
Scientific Research Applications
[pThr3]-CDK5 Substrate is widely used in scientific research to study the activity and regulation of cyclin-dependent kinase 5. Its applications include:
Neuroscience: Investigating the role of cyclin-dependent kinase 5 in neuronal development and synaptic plasticity.
Cancer Research: Exploring the involvement of cyclin-dependent kinase 5 in cell cycle regulation and its potential as a therapeutic target.
Drug Discovery: Screening for inhibitors of cyclin-dependent kinase 5 as potential therapeutic agents for neurodegenerative diseases and cancer.
Mechanism of Action
The mechanism of action of [pThr3]-CDK5 Substrate involves its phosphorylation by cyclin-dependent kinase 5. Cyclin-dependent kinase 5 recognizes the threonine residue in the substrate and catalyzes the transfer of a phosphate group from adenosine triphosphate to the substrate. This phosphorylation event can be used to measure the activity of cyclin-dependent kinase 5 and to study its regulation and function.
Comparison with Similar Compounds
Similar Compounds
[pSer]-CDK5 Substrate: A substrate with a serine residue instead of threonine.
[pTyr]-CDK5 Substrate: A substrate with a tyrosine residue instead of threonine.
Uniqueness
[pThr3]-CDK5 Substrate is unique in its specificity for cyclin-dependent kinase 5 and its ability to provide a reliable measure of the kinase’s activity. The presence of the threonine residue makes it a preferred substrate for studying cyclin-dependent kinase 5 compared to substrates with other amino acid residues.
Properties
Molecular Formula |
C53H100N15O15P |
---|---|
Molecular Weight |
1218.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H100N15O15P/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
DOSIYTHCWIDLCR-BJSZDZKQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)OP(=O)(O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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